Cas no 93489-13-5 (2,4-Dimethoxybenzyl Isocyanate)

2,4-Dimethoxybenzyl Isocyanate is a versatile aromatic isocyanate compound characterized by its two methoxy substituents on the benzyl ring. This structural feature enhances its reactivity and selectivity in organic synthesis, particularly in the formation of urethanes, ureas, and other isocyanate-derived intermediates. The electron-donating methoxy groups influence its stability and reactivity profile, making it suitable for specialized applications in pharmaceuticals, agrochemicals, and polymer chemistry. Its well-defined molecular structure ensures consistent performance in coupling reactions, while its purity and stability under controlled conditions make it a reliable reagent for high-precision synthetic workflows. Proper handling is essential due to its isocyanate functionality.
2,4-Dimethoxybenzyl Isocyanate structure
93489-13-5 structure
Product Name:2,4-Dimethoxybenzyl Isocyanate
CAS No:93489-13-5
MF:C10H11NO3
MW:193.199242830276
MDL:MFCD10566942
CID:801369
PubChem ID:11252527
Update Time:2025-06-08

2,4-Dimethoxybenzyl Isocyanate Chemical and Physical Properties

Names and Identifiers

    • Benzene,1-(isocyanatomethyl)-2,4-dimethoxy-
    • 1-(isocyanatomethyl)-2,4-dimethoxybenzene
    • 2,4-Dimethoxybenzyl isocyanate
    • 2,4-
    • 2,6-DIMETHYLBENZOTHIOPHENE
    • Benzene,1-(isocyanatomethyl)-2,4-dimethoxy
    • 93489-13-5
    • 2,4-Dimethoxybenzyl isocyanate, 97%
    • EN300-125809
    • HDLWLDXVEAXTMM-UHFFFAOYSA-N
    • MFCD10566942
    • Benzene, 1-(isocyanatomethyl)-2,4-dimethoxy-
    • SCHEMBL2878700
    • F87365
    • AKOS012667834
    • DTXSID00460140
    • 2 4-DIMETHOXYBENZYL ISOCYANATE 97
    • 2,4-Dimethoxybenzyl Isocyanate
    • MDL: MFCD10566942
    • Inchi: 1S/C10H11NO3/c1-13-9-4-3-8(6-11-7-12)10(5-9)14-2/h3-5H,6H2,1-2H3
    • InChI Key: HDLWLDXVEAXTMM-UHFFFAOYSA-N
    • SMILES: O(C)C1C=C(C=CC=1CN=C=O)OC

Computed Properties

  • Exact Mass: 193.07400
  • Monoisotopic Mass: 193.07389321g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 213
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 47.9Ų

Experimental Properties

  • Color/Form: liquid
  • Density: 1.159 g/mL at 25 °C(lit.)
  • Flash Point: Degrees Fahrenheit:>230°F
    Degrees Celsius:>110°C
  • Refractive Index: n20/D 1.5330(lit.)
  • PSA: 47.89000
  • LogP: 1.53960

2,4-Dimethoxybenzyl Isocyanate Security Information

2,4-Dimethoxybenzyl Isocyanate Customs Data

  • HS CODE:2929109000
  • Customs Data:

    China Customs Code:

    2929109000

    Overview:

    2929109000. Other isocyanates. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2929109000. other isocyanates. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

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2,4-Dimethoxybenzyl Isocyanate Suppliers

Amadis Chemical Company Limited
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(CAS:93489-13-5)2,4-Dimethoxybenzyl Isocyanate
Order Number:A1207696
Stock Status:in Stock
Quantity:1g/5g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 15:58
Price ($):250.0/879.0
Email:sales@amadischem.com

Additional information on 2,4-Dimethoxybenzyl Isocyanate

Introduction to 2,4-Dimethoxybenzyl Isocyanate (CAS No. 93489-13-5) and Its Applications in Modern Chemical Biology

2,4-Dimethoxybenzyl Isocyanate, identified by the Chemical Abstracts Service Number (CAS No.) 93489-13-5, is a specialized organic compound that has garnered significant attention in the field of chemical biology due to its unique structural and functional properties. This compound belongs to the class of isocyanates, which are known for their reactivity and versatility in synthetic chemistry. The presence of two methoxy groups at the 2- and 4-positions of the benzyl ring enhances its utility in various biochemical applications, making it a valuable intermediate in drug discovery and material science.

The structure of 2,4-Dimethoxybenzyl Isocyanate features a benzyl group attached to an isocyanate functional group (-N=C=O). This configuration allows for facile participation in nucleophilic addition reactions, which are fundamental to many synthetic pathways. The methoxy substituents not only influence the electronic properties of the molecule but also contribute to its solubility and stability under different conditions. These characteristics make it an attractive candidate for use in pharmaceutical synthesis, where precise control over reaction outcomes is crucial.

In recent years, there has been a surge in research focused on isocyanates as key building blocks in the development of novel therapeutic agents. The reactivity of 2,4-Dimethoxybenzyl Isocyanate has been leveraged in the synthesis of various bioactive molecules, including protease inhibitors and kinase inhibitors. These inhibitors are of particular interest in oncology and inflammatory disease research, where modulating enzyme activity can lead to significant therapeutic benefits.

One of the most compelling aspects of 2,4-Dimethoxybenzyl Isocyanate is its role in generating urea derivatives through condensation reactions with amines. These urea-based compounds have shown promise as scaffolds for drug design, offering multiple sites for functionalization to optimize pharmacokinetic properties. For instance, researchers have utilized this compound to develop small-molecule modulators that target specific protein-protein interactions relevant to neurodegenerative diseases.

The synthetic utility of 2,4-Dimethoxybenzyl Isocyanate extends beyond pharmaceutical applications. In materials science, it has been employed in the preparation of polyurethanes and other polymers with tailored properties. These materials find applications in coatings, adhesives, and elastomers, where the incorporation of isocyanate groups enhances durability and performance. The ability to fine-tune molecular architecture through reactions involving this compound underscores its importance as a versatile chemical intermediate.

Recent advancements in chemical biology have highlighted the importance of bioconjugation techniques, where small molecules are linked to larger biomolecules like proteins or nucleic acids. 2,4-Dimethoxybenzyl Isocyanate has been instrumental in these processes due to its ability to form stable covalent bonds under mild conditions. This has enabled researchers to develop novel biosensors and diagnostic tools that rely on precise molecular interactions.

The pharmacological potential of derivatives synthesized from 2,4-Dimethoxybenzyl Isocyanate continues to be explored in preclinical studies. For example, researchers have synthesized analogs that exhibit inhibitory activity against bacterial enzymes involved in metabolic pathways critical for pathogen survival. Such findings suggest that this compound may serve as a foundation for developing novel antibiotics with improved efficacy and reduced resistance profiles.

In conclusion, 2,4-Dimethoxybenzyl Isocyanate (CAS No. 93489-13-5) represents a fascinating compound with broad applications across chemical biology and materials science. Its unique reactivity and structural features make it an indispensable tool for synthetic chemists and biologists alike. As research progresses, it is likely that new methodologies and applications will emerge, further solidifying its role as a cornerstone in modern chemical innovation.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:93489-13-5)2,4-Dimethoxybenzyl Isocyanate
A1207696
Purity:99%/99%
Quantity:1g/5g
Price ($):250.0/879.0
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